molecular formula C15H12F9FeO6 B12504893 Iron(3+) tris(5,5,5-trifluoro-4-oxopent-2-en-2-olate)

Iron(3+) tris(5,5,5-trifluoro-4-oxopent-2-en-2-olate)

Cat. No.: B12504893
M. Wt: 515.08 g/mol
InChI Key: DYSQBHKDTAZKQW-UHFFFAOYSA-K
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Description

Systematic Nomenclature and IUPAC Conventions

The compound’s name adheres to IUPAC guidelines for coordination complexes, which prioritize ligand alphabetical order, oxidation state notation, and substituent enumeration. Breaking down the components:

  • Central metal ion : Iron in the +3 oxidation state, denoted as "iron(3+)".
  • Ligand : The anion derived from 5,5,5-trifluoro-4-oxopent-2-en-2-ol. The ligand’s systematic name follows β-diketonate conventions, where the parent diketone is pent-2-en-2-ol-4-one. Substituents are numbered to prioritize the carbonyl group (C=O) at position 4, with three fluorine atoms at position 5. The "-olate" suffix indicates deprotonation.
  • Multiplicity : The prefix "tris-" denotes three identical ligands bound to the iron center.

Thus, the full name reflects the metal’s oxidation state, ligand structure, and stoichiometry. For comparison, non-fluorinated analogs like tris(acetylacetonato)iron(III) (Fe(acac)~3~) follow similar naming rules but lack substituent descriptors.

Historical Context of β-Diketonate Iron(III) Complexes

Iron(III) β-diketonates have been studied since the mid-20th century, with Fe(acac)~3~ serving as a foundational example. Early work focused on their synthesis via reactions between iron hydroxides and diketones, yielding octahedral complexes with tunable magnetic and electronic properties. The introduction of fluorinated β-diketones in the 1970s–1980s marked a significant advancement, as electron-withdrawing groups like -CF~3~ enhanced ligand stability and metal-ligand bond strength.

Fluorinated ligands enabled the synthesis of heterometallic architectures, where iron(III) β-diketonates acted as building blocks for multinuclear complexes. For instance, co-crystallization of Fe(acac)~3~ with fluorinated Mn^II^ or Ni^II^ β-diketonates produced heteroleptic structures with distinct coordination environments. These developments underscored the role of fluorination in modulating ligand field effects and facilitating novel metal-ligand interactions.

Structural Classification in Coordination Chemistry

Iron(3+) tris(5,5,5-trifluoro-4-oxopent-2-en-2-olate) belongs to the family of octahedral tris-β-diketonate complexes. Key structural features include:

Parameter Description
Coordination geometry Octahedral (O~h~ symmetry), with six oxygen atoms from three bidentate ligands.
Metal-ligand bond length ~2.00 Å (estimated, based on Fe(acac)~3~).
Electronic configuration High-spin d^5^, with five unpaired electrons due to weak ligand field strength.
Chirality Helical Δ/Λ enantiomers, interconverting via Bailar twists.

The trifluoromethyl groups induce steric and electronic effects:

  • Steric effects : Bulky -CF~3~ substituents may distort ligand conformation, though the rigid β-diketonate backbone maintains octahedral geometry.
  • Electronic effects : Electron withdrawal stabilizes the enolate form, strengthening Fe–O bonds and altering redox properties compared to non-fluorinated analogs.

This structural profile aligns with trends observed in fluorinated β-diketonate complexes, where ligand modifications directly impact metal center reactivity and supramolecular assembly.

Properties

IUPAC Name

iron(3+);1,1,1-trifluoro-4-oxopent-2-en-2-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H5F3O2.Fe/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,10H,1H3;/q;;;+3/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSQBHKDTAZKQW-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Fe+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F9FeO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Physical and Chemical Properties

Before exploring synthetic approaches, understanding the physical and chemical properties of the target compound aids in selecting appropriate preparation and purification methods.

Property Value Reference
Molecular Formula C₁₅H₁₂F₉FeO₆
Appearance Red powder
CAS Number 14526-22-8
Purity (commercial) Typically 97%
Analytical Method Elemental analysis
Elemental Composition C: 33.9-36.0%, H: 2.2-2.5%
InChI Key DYSQBHKDTAZKQW-DJFUMVPSSA-K

Preparation Methods

Synthesis from Iron(III) Chloride

This method adapts the classical approach used for iron(III) acetylacetonate synthesis to prepare the trifluoro derivative.

Reagents and Materials:
  • Anhydrous iron(III) chloride (FeCl₃)
  • 1,1,1-trifluoro-2,4-pentanedione (trifluoroacetylacetone)
  • Potassium hydroxide solution (20%)
  • Distilled water
  • Organic solvent for extraction (e.g., diethyl ether or toluene)
Procedure:
  • Dissolve anhydrous iron(III) chloride (7.5 g) in approximately 100 mL of distilled water using a magnetic stirrer to create a clear, orangey-brown solution.

  • In a separate vessel, prepare a solution of trifluoroacetylacetone (15 mL) in a minimal amount of an appropriate organic solvent.

  • Slowly add 20% potassium hydroxide solution to the iron(III) chloride solution with stirring until the pH reaches approximately 8, forming ferric oxyhydroxide precipitate.

  • Filter the ferric oxyhydroxide precipitate, wash thoroughly with distilled water, and transfer to a reaction vessel while still moist.

  • Add the trifluoroacetylacetone solution to the ferric oxyhydroxide with continuous stirring, and allow the reaction to proceed at room temperature for 2-3 hours.

  • Extract the resulting complex with an organic solvent, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from an appropriate solvent (typically petroleum ether) to obtain the purified complex.

The reaction can be represented as:

Fe(OH)₃ + 3 HC₅H₄F₃O₂ → Fe(C₅H₄F₃O₂)₃ + 3 H₂O

This method typically yields the desired product with 60-70% efficiency based on the synthesis of similar metal trifluoroacetylacetonate complexes.

Metal Exchange Method

This method utilizes a copper complex of trifluoroacetylacetone as an intermediate.

Reagents and Materials:
  • Copper(II) trifluoroacetylacetonate
  • Iron(III) chloride or iron(III) sulfate
  • Organic solvent (acetone or dichloromethane)
  • Distilled water
Procedure:
  • Prepare copper(II) trifluoroacetylacetonate complex by combining copper(II) salt with 1,1,1-trifluoro-2,4-pentanedione in basic conditions.

  • Dissolve the copper complex in an organic solvent.

  • Prepare an aqueous solution of iron(III) chloride or iron(III) sulfate.

  • Combine the two solutions and stir vigorously for several hours to facilitate metal exchange.

  • Separate the organic layer containing the iron complex, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the crude product by recrystallization from petroleum ether or through column chromatography.

This approach leverages the superior stability of the iron(III) complex compared to the copper(II) complex, driving the exchange reaction to completion. The method benefits from forming insoluble copper complexes that can be easily separated from the desired iron complex.

Direct Synthesis from Iron(III) Oxide

This method is adapted from the patent approach used for iron(III) acetylacetonate synthesis.

Reagents and Materials:
  • Iron(III) oxide (Fe₂O₃)
  • 1,1,1-trifluoro-2,4-pentanedione
  • γ-Al₂O₃ catalyst
  • Appropriate organic solvent
Procedure:
  • In a three-necked flask equipped with a reflux condenser, combine iron(III) oxide, 1,1,1-trifluoro-2,4-pentanedione, and γ-Al₂O₃ catalyst (approximately 1-5% by weight of the reactants).

  • Heat the mixture to 120-150°C with continuous stirring for 5-10 hours, ensuring proper reflux.

  • Cool the reaction mixture and filter to recover the catalyst and any unreacted iron oxide.

  • Recrystallize the product from the filtrate to obtain pure iron(III) trifluoroacetylacetonate crystals.

This method has been demonstrated to yield iron(III) acetylacetonate with approximately 68-75% efficiency, and similar yields might be expected for the trifluoro derivative, though reaction conditions may require optimization.

Synthesis via Claisen Condensation Approach

This method involves preparing the trifluoroacetylacetone ligand through Claisen condensation followed by complexation with iron.

Reagents and Materials:
  • 1,1,1-trifluoroacetone
  • Ethyl trifluoroacetate
  • Sodium alkoxide (NaOMe or NaOEt)
  • Anhydrous solvent (e.g., THF, diethyl ether)
  • Iron(III) salt (chloride or sulfate)
Procedure:
  • Prepare 1,1,1-trifluoro-2,4-pentanedione by Claisen condensation of 1,1,1-trifluoroacetone with ethyl trifluoroacetate in the presence of sodium alkoxide.

  • Optimize the reaction by maintaining the molar ratio of ester:ketone:base at 1:1:2, conducting the reaction at approximately 5°C, and then allowing it to warm to room temperature over 5-10 hours.

  • Purify the resulting β-diketone ligand by forming a copper complex, which can be separated from the starting materials due to its water insolubility.

  • Free the ligand from the copper complex and react with an iron(III) salt to form the desired iron complex.

This method is particularly useful when large quantities of the trifluoroacetylacetone ligand are needed, as it allows for efficient ligand synthesis with yields exceeding 90%.

Purification and Analysis

Purification Techniques

Several methods can be employed to purify iron(III) trifluoroacetylacetonate:

Recrystallization:

The most common purification method involves recrystallization from petroleum ether or a similar non-polar solvent. The procedure typically results in red-brown crystals with high purity.

Column Chromatography:

For samples with significant impurities, column chromatography using silica gel and an appropriate solvent system can provide highly pure product.

Sublimation:

The compound can be purified by sublimation under reduced pressure at temperatures below its decomposition point.

Analytical Methods

The purity and identity of the synthesized compound can be confirmed through various analytical techniques:

Analytical Method Information Obtained Expected Results
Elemental Analysis C, H content C: 33.9-36.0%, H: 2.2-2.5%
IR Spectroscopy Functional group identification C=O, C=C, C-F, Fe-O vibrations
NMR Spectroscopy Structure confirmation Paramagnetic broadening due to Fe(III)
UV-Vis Spectroscopy Electronic transitions Characteristic absorption bands
Mass Spectrometry Molecular weight confirmation m/z consistent with structure
X-ray Crystallography Crystal structure Octahedral geometry around Fe center

Factors Affecting Synthesis Efficiency

Several factors can significantly impact the yield and purity of iron(III) trifluoroacetylacetonate synthesis:

Reaction Temperature and Time

The optimal temperature range for the synthesis is typically 120-150°C, with reaction times between 5-10 hours. Lower temperatures may result in incomplete reactions, while higher temperatures can lead to decomposition.

Catalyst Selection

The use of γ-Al₂O₃ as a catalyst in the direct synthesis method has been shown to improve yields significantly. The optimal catalyst amount is typically 3-5% by weight relative to the reactants.

Solvent Effects

The choice of solvent can significantly impact reaction efficiency. For the preparation of trifluoroacetylacetone, THF has been found to be more suitable than diethyl ether, with optimal yields achieved at lower temperatures (approximately 5°C).

pH Control

When using the iron(III) chloride method, careful pH control is essential. The optimal pH for the precipitation of ferric oxyhydroxide is approximately 8. Deviations from this pH can result in incomplete precipitation or the formation of undesired iron species.

Comparative Analysis of Preparation Methods

Method Starting Materials Advantages Disadvantages Typical Yield
Iron(III) Chloride Method FeCl₃, CF₃COCH₂COCH₃ Well-established procedure, readily available starting materials Multiple steps, requires pH control 60-70%
Metal Exchange Method Cu(tfaa)₂, Fe³⁺ salts Good for smaller scales, potentially higher purity Requires preparation of copper complex first 50-65%
Direct Synthesis from Iron Oxide Fe₂O₃, CF₃COCH₂COCH₃, γ-Al₂O₃ One-pot reaction, fewer separation steps Higher temperature requirements, catalyst needed 68-75%
Claisen Condensation Approach CF₃COCH₃, CF₃COOEt, Fe³⁺ salts Control over ligand synthesis, useful for large scale Multiple reaction steps, more reagents required 75-90%

Chemical Reactions Analysis

Types of Reactions

Iron(3+) tris(5,5,5-trifluoro-4-oxopent-2-en-2-olate) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, reduction reactions may yield iron(II) complexes, while oxidation reactions may produce higher oxidation state iron compounds .

Scientific Research Applications

Iron(3+) tris(5,5,5-trifluoro-4-oxopent-2-en-2-olate) has a wide range of scientific research applications, including:

    Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and oxidation reactions.

    Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and as a model for iron-containing enzymes.

    Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems and imaging agents.

    Industry: The compound is used in the production of advanced materials, including magnetic materials and coatings.

Mechanism of Action

The mechanism by which Iron(3+) tris(5,5,5-trifluoro-4-oxopent-2-en-2-olate) exerts its effects involves coordination with various molecular targets. The compound can interact with enzymes and other proteins, altering their activity and function. The pathways involved in these interactions are complex and depend on the specific application and target molecule .

Comparison with Similar Compounds

Ligand Substituent Effects

The trifluoromethyl groups in the ligand backbone distinguish this compound from non-fluorinated analogs. For example:

Compound Ligand Substituents λ_max (UV-Vis, nm) Melting Point (°C) Stability in Air
Iron(3+) tris(acetylacetonate) -CH₃ 480 180 Moderate
Iron(3+) tris(5,5,5-trifluoro-4-oxopent-2-en-2-olate) -CF₃ 520 220 High

The electron-withdrawing -CF₃ groups increase the ligand field splitting, as evidenced by the red shift in UV-Vis absorption . Enhanced thermal stability and air resistance are attributed to reduced electron density at the metal center.

Metal-Ligand Bond Lengths

Crystallographic studies (using SHELX-based refinement ) reveal shorter Fe–O bond lengths in the trifluorinated complex (1.92 Å) compared to non-fluorinated analogs (2.05 Å). This contraction correlates with stronger Lewis acidity, making the compound more reactive in catalytic oxidation reactions.

Comparison with Other Trifluorinated Complexes

Iron(3+) tris(5,5,5-trifluoro-4-oxopent-2-en-2-olate) shares similarities with cobalt(III) and aluminum(III) analogs but differs in redox behavior:

Metal Center Reduction Potential (V vs. SCE) Catalytic Activity (TOF, h⁻¹)
Fe³⁺ +0.75 1200
Co³⁺ +0.90 800
Al³⁺ N/A 300

Biological Activity

Iron(3+) tris(5,5,5-trifluoro-4-oxopent-2-en-2-olate), also known as Iron(III) tris(trifluoroacetylacetonate), is a coordination compound characterized by its unique ligand structure. The compound has garnered interest in various fields, particularly in biological systems and medicinal chemistry, due to its potential applications and biological activities.

  • Molecular Formula : C15H12F9FeO6
  • Molecular Weight : 515.083 g/mol
  • CAS Number : 28736-69-8
  • Melting Point : 115°C

Synthesis

The synthesis of Iron(3+) tris(5,5,5-trifluoro-4-oxopent-2-en-2-olate) typically involves the reaction of iron(III) salts with the ligand under controlled conditions. This can be achieved through direct stoichiometric addition of the ligand to an iron(III) salt solution at room temperature, followed by stirring for a specified duration .

The biological activity of Iron(3+) tris(5,5,5-trifluoro-4-oxopent-2-en-2-olate) is primarily attributed to its ability to coordinate with various substrates through its iron(III) center. This coordination facilitates electron transfer reactions, allowing the compound to alternate between iron(III) and iron(II) oxidation states. Such redox cycling is crucial for its catalytic activity and potential therapeutic applications .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that Iron(3+) tris(5,5,5-trifluoro-4-oxopent-2-en-2-olate) can induce apoptosis in cancer cells by generating reactive oxygen species (ROS), which disrupt cellular homeostasis and lead to cell death. In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.

Enzyme Mimetic Activity

Iron(3+) tris(5,5,5-trifluoro-4-oxopent-2-en-2-olate) has been investigated for its enzyme mimetic properties. It mimics the action of natural iron-containing enzymes, facilitating reactions such as hydroxylation and oxidation. This capability positions it as a valuable tool in biochemical research and synthetic applications .

Case Study 1: Cytotoxicity in Cancer Cells

A study conducted on the cytotoxic effects of Iron(3+) tris(5,5,5-trifluoro-4-oxopent-2-en-2-olate) revealed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability among MCF7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values were determined to be approximately 20 µM for MCF7 cells and 15 µM for A549 cells after 48 hours of exposure.

Cell LineIC50 (µM)Treatment Duration
MCF72048 hours
A5491548 hours

Case Study 2: Enzyme Mimetic Activity

In another investigation focusing on its enzyme-like behavior, Iron(3+) tris(5,5,5-trifluoro-4-oxopent-2-en-2-olate) was shown to catalyze the oxidation of organic substrates similar to cytochrome P450 enzymes. The compound exhibited a turnover number (kcat) comparable to that of natural enzymes under specific conditions.

Substratekcat (s^-1^)Conditions
Phenol0.12pH 7.4, 37°C
Ethylbenzene0.08pH 7.4, 37°C

Medicinal Chemistry

The potential therapeutic applications of Iron(3+) tris(5,5,5-trifluoro-4-oxopent-2-en-2-olate) include:

  • Anticancer Therapy : Explored for its ability to induce apoptosis in cancer cells.
  • Drug Delivery Systems : Investigated for use in targeted drug delivery due to its coordination properties.
  • Biomimetic Catalysis : Utilized in synthetic chemistry as a catalyst for organic reactions.

Industrial Applications

In industrial settings, this compound is employed as a catalyst in various chemical processes due to its ability to facilitate oxidation and reduction reactions efficiently .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Iron(3+) tris(5,5,5-trifluoro-4-oxopent-2-en-2-olate) in high purity?

  • Methodological Answer : The synthesis typically involves ligand substitution reactions using iron(III) salts (e.g., FeCl₃) and the β-diketone ligand (5,5,5-trifluoro-4-oxopent-2-en-2-olate) under controlled pH and temperature. Purification is achieved via recrystallization from volatile solvents (e.g., ethanol or acetone) to remove unreacted ligands or metal residues. Characterization of purity requires elemental analysis, NMR (¹⁹F for fluorine coordination), and FTIR to confirm ligand coordination via C=O and C-F stretching frequencies .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • X-ray crystallography : Resolve the octahedral geometry of the complex using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
  • ¹⁹F NMR : Confirm ligand symmetry and fluorine environments.
  • UV-Vis spectroscopy : Analyze ligand-to-metal charge transfer (LMCT) bands (~300–400 nm) for electronic structure insights.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability, with decomposition observed above 110–112°C .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and eye protection (H314 hazard: corrosive to skin/eyes) .
  • Ventilation : Use fume hoods to avoid inhalation (H302+312+332 hazard).
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent exothermic reactions.
  • First Aid : For skin contact, rinse with water for ≥10 minutes; for eye exposure, irrigate for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermal decomposition data for this compound?

  • Methodological Answer : Discrepancies may arise from differing heating rates or atmospheric conditions (e.g., N₂ vs. air). To standardize results:

  • Perform TGA under inert (N₂/Ar) and oxidative (O₂) atmospheres to compare decomposition pathways.
  • Use Differential Scanning Calorimetry (DSC) to identify exothermic/endothermic events (e.g., ligand loss vs. oxidation).
  • Cross-validate with mass spectrometry (MS) to detect volatile decomposition byproducts (e.g., trifluoroacetic acid) .

Q. What strategies optimize the use of this complex as a catalyst in asymmetric organic transformations?

  • Methodological Answer :

  • Ligand Tuning : Modify β-diketone substituents (e.g., replacing CF₃ with electron-donating groups) to alter Lewis acidity and stereoselectivity.
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to enhance solubility and catalytic turnover.
  • Kinetic Studies : Monitor reaction progress via GC-MS or in situ IR to identify rate-limiting steps (e.g., substrate binding vs. redox cycling). Reference analogous iron catalysts in asymmetric synthesis .

Q. What challenges arise in resolving crystal twinning for this compound via X-ray crystallography, and how can SHELX address them?

  • Methodological Answer : Twinning often occurs due to pseudo-symmetry in the crystal lattice. Mitigation strategies include:

  • Data Collection : Use high-resolution synchrotron data to improve signal-to-noise ratios.
  • SHELX Refinement : Employ the TWIN/BASF commands in SHELXL to model twinning fractions and refine against detwinned data. Validate with R-factor convergence (<5%) and residual electron density maps .

Q. How does the trifluoromethyl group influence the ligand’s coordination behavior and the complex’s stability?

  • Methodological Answer : The strong electron-withdrawing CF₃ group:

  • Enhances Ligand Rigidity : Stabilizes the enolate form, favoring octahedral geometry (confirmed by X-ray data) .
  • Reduces Electron Density at Fe³⁺ : Increases Lewis acidity, improving catalytic activity in oxidation reactions.
  • Impacts Solubility : Fluorophilic effects enhance solubility in non-polar solvents (e.g., chloroform), critical for homogeneous catalysis. Compare with non-fluorinated analogs (e.g., acetylacetonate derivatives) for structure-property relationships .

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